molecular formula C20H23N5O3 B2656655 N-(6-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)pyridazin-3-yl)benzamide CAS No. 1105210-55-6

N-(6-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)pyridazin-3-yl)benzamide

Cat. No.: B2656655
CAS No.: 1105210-55-6
M. Wt: 381.436
InChI Key: CGSAGABYUAPDKH-UHFFFAOYSA-N
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Description

“N-(6-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)pyridazin-3-yl)benzamide” is a chemical compound. It is related to a series of compounds that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to design and create a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process of this specific compound is not detailed in the available resources.

Scientific Research Applications

Electrophilic Amination of Amino Acids

  • Application : Enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids are developed, using electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine. This process is efficient for various functional groups in amino acids side chains (Hannachi, Vidal, Mulatier, & Collet, 2004).

Anti-Tubercular Activity

  • Application : Novel derivatives, including the compound , were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The compounds displayed significant activity and were found to be nontoxic to human cells (Srinivasarao et al., 2020).

Brønsted Acid-Mediated Cyclization

  • Application : An alternative synthetic approach was developed for N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines and ene-diamides (Rao & Ramanathan, 2017).

Synthesis of Orthogonally Protected Piperazines

  • Application : A method for preparing orthogonally protected piperazines, which are useful in synthesizing a variety of 2-substituted piperazines, was developed (Clark & Elbaum, 2007).

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Properties

IUPAC Name

N-[6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c26-19(15-5-2-1-3-6-15)21-17-8-9-18(23-22-17)24-10-12-25(13-11-24)20(27)16-7-4-14-28-16/h1-3,5-6,8-9,16H,4,7,10-14H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSAGABYUAPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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